molecular formula C10H15BrS B13483950 3-(2-(Bromomethyl)pentyl)thiophene

3-(2-(Bromomethyl)pentyl)thiophene

Cat. No.: B13483950
M. Wt: 247.20 g/mol
InChI Key: DXMCNYZSAOIVSD-UHFFFAOYSA-N
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Description

3-(2-(Bromomethyl)pentyl)thiophene is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group attached to a pentyl chain, which is further connected to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Bromomethyl)pentyl)thiophene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction proceeds under mild conditions and yields the desired brominated product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Bromomethyl)pentyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

3-(2-(Bromomethyl)pentyl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(Bromomethyl)pentyl)thiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromomethyl group can act as an electrophilic site, facilitating interactions with nucleophilic residues in biological molecules. Additionally, the thiophene ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Bromomethyl)pentyl)thiophene is unique due to the presence of a longer pentyl chain, which can influence its chemical reactivity and physical properties. The extended alkyl chain can enhance the compound’s solubility in organic solvents and affect its interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in material science and medicinal chemistry.

Properties

Molecular Formula

C10H15BrS

Molecular Weight

247.20 g/mol

IUPAC Name

3-[2-(bromomethyl)pentyl]thiophene

InChI

InChI=1S/C10H15BrS/c1-2-3-9(7-11)6-10-4-5-12-8-10/h4-5,8-9H,2-3,6-7H2,1H3

InChI Key

DXMCNYZSAOIVSD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC1=CSC=C1)CBr

Origin of Product

United States

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